molecular formula C22H28N4O2 B5620170 2-ethyl-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

2-ethyl-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5620170
M. Wt: 380.5 g/mol
InChI Key: FAVHVERYSMUFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, akin to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Furthermore, the synthesis of related 9-thia-1,4-diazaspiro[5.5]undecanes from 4-bromo-4-formyltetrahydrothiopyrans and their subsequent alkylation to produce di- and monosubstituted derivatives highlights the versatility and reactivity of these frameworks (Kuroyan, Sarkisyan, & Vartanyan, 1983).

Molecular Structure Analysis

Diazaspiro[5.5]undecane derivatives exhibit interesting molecular structures, often confirmed by techniques such as X-ray crystallography. The structure elucidation of these compounds provides insights into their three-dimensional conformation and reactivity. For instance, the analysis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization has contributed significantly to understanding their molecular framework (Parameswarappa & Pigge, 2011).

Chemical Reactions and Properties

The diazaspiro[5.5]undecane scaffold is amenable to various chemical modifications and reactions, offering a diverse range of functionalized products. For example, the synthesis of 9-thia-1,4-diazaspiro[5.5]undecanes involves bromo-alkylation and acrylate reactions, demonstrating the scaffold's versatility in chemical transformations (Kuroyan, Sarkisyan, & Vartanyan, 1983).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a pyrazole ring have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound would depend on its intended use. Given the wide range of activities associated with pyrazoles, it could be a potential candidate for drug development .

properties

IUPAC Name

2-ethyl-9-(1-methylpyrazole-4-carbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-3-25-16-22(13-19(21(25)28)17-7-5-4-6-8-17)9-11-26(12-10-22)20(27)18-14-23-24(2)15-18/h4-8,14-15,19H,3,9-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVHVERYSMUFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=CN(N=C3)C)CC(C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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